{[(4-Fluorophenyl)methyl]carbamoyl}formic acid
Overview
Description
{[(4-Fluorophenyl)methyl]carbamoyl}formic acid, also known as 2-[(4-fluorophenyl)methylamino]-2-oxoacetic acid, is a chemical compound with the molecular formula C9H8NO3F and a molecular weight of 197.16 g/mol . It is a useful research chemical and has various applications in scientific research.
Scientific Research Applications
{[(4-Fluorophenyl)methyl]carbamoyl}formic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .
Preparation Methods
The synthesis of {[(4-Fluorophenyl)methyl]carbamoyl}formic acid involves multiple steps. One common method includes the reaction of N-(4-fluorobenzyl)oxalic acid ethyl ester with lithium hydroxide in methanol at room temperature, followed by the addition of hydrochloric acid. The reaction mixture is then processed to obtain the desired compound as white crystals with a yield of 83%.
Chemical Reactions Analysis
{[(4-Fluorophenyl)methyl]carbamoyl}formic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, where the fluorine atom or other functional groups are replaced by different substituents.
Common reagents used in these reactions include lithium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of {[(4-Fluorophenyl)methyl]carbamoyl}formic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in chemical reactions or biological systems. Further research is needed to fully elucidate its molecular targets and pathways .
Comparison with Similar Compounds
{[(4-Fluorophenyl)methyl]carbamoyl}formic acid can be compared with other similar compounds, such as:
- 2-[(4-Chlorophenyl)methylamino]-2-oxoacetic acid
- 2-[(4-Bromophenyl)methylamino]-2-oxoacetic acid
- 2-[(4-Methylphenyl)methylamino]-2-oxoacetic acid
These compounds share similar structures but differ in their substituents, which can affect their chemical properties and reactivity. The presence of the fluorine atom in this compound makes it unique and can influence its interactions and applications.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylamino]-2-oxoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c10-7-3-1-6(2-4-7)5-11-8(12)9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXSNUKDTVZDGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864244-64-4 | |
Record name | 2-[[(4-Fluorophenyl)methyl]amino]-2-oxoacetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWK9YLM7BP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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